5-S-Glutathionyl-beta-alanyl-L-dopa
Description
Properties
Molecular Formula |
C22H31N5O11S |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H31N5O11S/c23-4-3-17(30)26-12(22(37)38)5-10-6-14(28)19(33)15(7-10)39-9-13(20(34)25-8-18(31)32)27-16(29)2-1-11(24)21(35)36/h6-7,11-13,28,33H,1-5,8-9,23-24H2,(H,25,34)(H,26,30)(H,27,29)(H,31,32)(H,35,36)(H,37,38)/t11-,12-,13-/m0/s1 |
InChI Key |
YMBAJJVBBYVETD-AVGNSLFASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)NC(=O)CCN |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC(C(=O)O)NC(=O)CCN |
Synonyms |
5-S-GA-L-D 5-S-glutathionyl-beta-alanyl-L-DOPA |
Origin of Product |
United States |
Scientific Research Applications
Neuroprotective Agent
5-S-Glutathionyl-beta-alanyl-L-dopa has been identified as a neuroprotective agent due to its ability to inhibit oxidative stress pathways. This compound is believed to protect neuronal cells from damage caused by reactive oxygen species (ROS), which are implicated in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) .
Case Study: Oxidative Stress Inhibition
In a study examining the effects of 5-S-Glutathionyl-beta-alanyl-L-dopa on neuronal cells, researchers found that it significantly reduced markers of oxidative stress and apoptosis in human neuroblastoma SH-SY5Y cells exposed to toxic agents like rotenone. This suggests its potential as a therapeutic agent for protecting against neurodegeneration .
Modulation of Protein Kinase Activity
The compound has demonstrated inhibitory effects on protein kinases such as Src and epidermal growth factor receptor (EGFR). Research indicates that modifications to the structure of 5-S-Glutathionyl-beta-alanyl-L-dopa can significantly alter its inhibitory potency on these kinases, which play crucial roles in cell signaling and cancer progression .
Data Table: Inhibitory Effects on Protein Kinases
| Compound Structure Modification | Inhibition of Src Autophosphorylation | Inhibition of EGFR Substrate Phosphorylation |
|---|---|---|
| Original Structure | High (baseline) | Moderate |
| Removal of Glutamyl Residue | Decreased by 4-5 fold | Little effect |
| Removal of Both Residues | Decreased by 40-60 fold | Little effect |
This data underscores the importance of structural integrity for maintaining the compound's bioactivity.
Therapeutic Potential in Parkinson’s Disease
The compound's role in modulating dopaminergic signaling pathways makes it a candidate for therapeutic interventions in Parkinson's disease. Its combination with L-DOPA may enhance the efficacy of treatment while minimizing side effects associated with L-DOPA therapy, such as dyskinesia .
Case Study: L-DOPA-Induced Dyskinesia
A review highlighted that combining 5-S-Glutathionyl-beta-alanyl-L-dopa with L-DOPA could mitigate dyskinetic symptoms in patients with PD. The study utilized positron emission tomography (PET) imaging to assess dopamine release and receptor occupancy, showing promising results for improved therapeutic outcomes .
Industrial Applications
Beyond its biomedical applications, 5-S-Glutathionyl-beta-alanyl-L-dopa is also being explored for use in industrial settings as a precursor for synthesizing specialized surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions effectively, making it valuable in formulations requiring enhanced solubility for hydrophobic compounds .
Comparison with Similar Compounds
Table 1: Inhibitory Effects of 5-S-GA-L-D Analogues on Src Kinase
| Compound | Modification | IC₅₀ (v-Src Autophosphorylation) | IC₅₀ (c-Src Substrate Phosphorylation) |
|---|---|---|---|
| 5-S-GA-L-D (Lead Compound) | None | 0.8 μM | 1.2 μM |
| Compound 3 | Glutamyl residue removed | 3.2 μM | 1.5 μM |
| Compound 4 | Glutamyl + β-alanyl removed | 50 μM | 2.0 μM |
| 5-S-Cysteinyl Dopamine | Glutathione replaced with cysteine | 12 μM* | 10 μM* (vs. genistein) |
2.2 Comparison with 5-S-Cysteinyl Dopamine
Replacing glutathione with cysteine in 5-S-GA-L-D yields 5-S-cysteinyl dopamine , which shows:
- Reduced potency : IC₅₀ = 12 μM for v-Src autophosphorylation vs. 0.8 μM for 5-S-GA-L-D .
- Substrate phosphorylation inhibition : Comparable to genistein (IC₅₀ = 10 μM), indicating retained activity despite structural simplification .
2.3 Nonpeptide Lipophilic Derivatives
Lipophilic derivatives lacking peptide moieties exhibit:
- Similar inhibition of v-Src autophosphorylation : IC₅₀ ≈ 1–2 μM.
- Reduced substrate phosphorylation inhibition : IC₅₀ increases to >20 μM, highlighting the importance of hydrophilic residues for substrate interaction .
Comparison with EGFR-Targeting Compounds
Most 5-S-GA-L-D analogues show minimal inhibition of EGFR-mediated substrate phosphorylation (IC₅₀ > 100 μM), underscoring their selectivity for Src-family kinases over EGFR . This contrasts with broad-spectrum PTK inhibitors like genistein, which inhibit both Src and EGFR (IC₅₀ = 10–20 μM) .
Antibacterial Activity vs. Related Conjugates
Synthetic 5-S-GAD (N-β-alanyl-5-S-glutathionyl-3,4-dihydroxyphenylalanine) demonstrates antibacterial activity comparable to authentic 5-S-GAD isolated from flies .
Key Structural-Activity Relationships
- Glutathione moiety : Essential for high-affinity inhibition of Src autophosphorylation.
- β-Alanyl-dopa linkage : Enhances solubility and substrate recognition.
- Catechol-thioether group : Critical for redox-related biological activities (e.g., H₂O₂/O₂⁻ generation in cytotoxicity) .
Preparation Methods
Reaction Mechanism and Optimization
Tyrosinase catalyzes the hydroxylation of L-dopa to dopaquinone, which undergoes non-enzymatic rearrangement to form orthoquinone. This electrophilic intermediate reacts with the thiol group of glutathione and the amine group of beta-alanine via Michael addition (Figure 1). Critical parameters include:
-
Temperature : 25–37°C to balance reaction rate and enzyme denaturation.
-
Molar Ratios : A 1:1:1 stoichiometry of L-dopa, glutathione, and beta-alanine ensures complete conjugation.
Table 1: Enzymatic Synthesis Conditions for 5-S-GA-L-D
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Tyrosinase Concentration | 50–100 U/mL | Higher activity↑, cost↑ |
| Reaction Time | 4–6 hours | Prolonged→side products |
| Oxygen Availability | Aerobic conditions | Essential for oxidation |
Purification and Characterization
Crude products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and gradient elution (0.1% trifluoroacetic acid in acetonitrile/water). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity:
Chemical Modifications of the 5-S-GA-L-D Scaffold
Structural analogs of 5-S-GA-L-D are synthesized to enhance inhibitory specificity or pharmacokinetic properties. Modifications focus on truncating the glutathionyl or beta-alanyl moieties.
Truncation of the Glutathionyl Moiety
Removing the glutamyl residue from glutathione reduces molecular weight while retaining partial activity:
-
Analog 5-S-Cysteinyl-beta-alanyl-L-dopa : Synthesized by substituting glutathione with cysteine. Shows 4–5-fold lower inhibition of v-Src autophosphorylation compared to 5-S-GA-L-D.
-
Analog 5-S-Glycyl-beta-alanyl-L-dopa : Further truncation eliminates the glycyl residue, decreasing activity by 40–60-fold.
Table 2: Inhibitory Effects of 5-S-GA-L-D Analogs on v-Src Autophosphorylation
| Analog | IC (μM) | Selectivity (v-Src vs. EGFR) |
|---|---|---|
| 5-S-GA-L-D (Parent) | 2.5 | >100-fold |
| 5-S-Cysteinyl-beta-alanyl-L-dopa | 10.3 | 50-fold |
| 5-S-Glycyl-beta-alanyl-L-dopa | 98.7 | 10-fold |
Lipophilic Derivatives for Enhanced Membrane Permeability
Nonpeptide lipophilic analogs are synthesized by replacing the glutathionyl moiety with alkyl chains:
-
Hexanoyl-beta-alanyl-L-dopa : Prepared via acylation with hexanoyl chloride. Exhibits comparable v-Src inhibition but reduced solubility.
-
Benzyloxycarbonyl-beta-alanyl-L-dopa : Introduces a benzyl group, improving blood-brain barrier penetration.
Large-Scale Production and Industrial Considerations
Patent US3714242A outlines a method for preparing L-dopa precursors, which can be adapted for 5-S-GA-L-D synthesis. Key steps include:
Catalytic Hydrogenation of Intermediate Salts
The dehydroabietylamine salt of L-dopa is subjected to hydrogenation at 1–20 atmospheres using Raney nickel or palladium catalysts. This step ensures high enantiomeric purity (>99% L-isomer).
Hydrohalic Acid Hydrolysis
The L-salt is treated with 45–65% hydrobromic acid at 110–125°C to cleave protective groups. Toluene extraction isolates dehydroabietylamine for recycling.
Table 3: Industrial-Scale Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Catalytic Hydrogenation | 20°C, 10 atm H, Raney Ni | 92 |
| Acid Hydrolysis | 120°C, 62% HBr, 3 hours | 85 |
Analytical Challenges and Solutions
Stability of Orthoquinone Intermediates
Dopaquinone is highly reactive and prone to polymerization. Stabilization strategies include:
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 5-S-Glutathionyl-beta-alanyl-L-dopa, and how can purity be validated?
- Methodological Answer : Synthesis typically involves conjugating L-dopa derivatives with glutathione via enzymatic or chemical coupling. For validation, use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to confirm molecular weight and purity. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to verify the S-glutathionylation site. Ensure reproducibility by documenting reaction conditions (e.g., pH, temperature, molar ratios) and cross-referencing with published protocols .
Q. How should researchers design stability studies for 5-S-Glutathionyl-beta-alanyl-L-dopa under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies by exposing the compound to varied pH levels (e.g., 1.2 for gastric fluid, 7.4 for plasma) and temperatures (25°C–37°C). Use UV-Vis spectroscopy or LC-MS to monitor degradation products. Include control samples (e.g., glutathione and L-dopa alone) to distinguish compound-specific instability from baseline oxidation. Statistical models (e.g., Arrhenius equation) can predict shelf-life .
Q. What analytical techniques are recommended for quantifying 5-S-Glutathionyl-beta-alanyl-L-dopa in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in complex matrices like plasma or tissue homogenates. Validate the method using calibration curves with internal standards (e.g., deuterated analogs). For preliminary screening, enzyme-linked immunosorbent assays (ELISAs) with anti-glutathione antibodies may be employed, though cross-reactivity risks require careful optimization .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported redox activity of 5-S-Glutathionyl-beta-alanyl-L-dopa across experimental models?
- Methodological Answer : Contradictions often arise from differences in assay conditions (e.g., oxygen tension, cell type). Perform comparative studies using standardized protocols (e.g., identical buffer systems and cell lines). Triangulate findings with in silico simulations (e.g., molecular docking to predict interactions with redox enzymes) and in vivo models. Critically evaluate confounding variables, such as endogenous glutathione levels, using knockout models or glutathione synthesis inhibitors .
Q. What experimental designs are suitable for investigating the dual role of 5-S-Glutathionyl-beta-alanyl-L-dopa in neuroprotection and oxidative stress?
- Methodological Answer : Use a multi-omics approach:
- Transcriptomics : RNA sequencing to identify pathways modulated by the compound (e.g., Nrf2-Keap1).
- Metabolomics : Track glutathione turnover and dopamine metabolites via targeted MS.
- Functional assays : Measure mitochondrial membrane potential and reactive oxygen species (ROS) in neuronal cell lines. Include dose-response curves and time-course analyses to differentiate acute vs. chronic effects. Validate findings in ex vivo brain slices .
Q. How can researchers address discrepancies in pharmacokinetic data for 5-S-Glutathionyl-beta-alanyl-L-dopa across species?
- Methodological Answer : Conduct cross-species comparative pharmacokinetics (rats, mice, non-human primates) with matched dosing regimens. Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 activity). Integrate tissue-specific bioavailability data via microdialysis. Publish negative results to clarify boundaries of translational relevance .
Q. What strategies are effective for elucidating the metabolic fate of 5-S-Glutathionyl-beta-alanyl-L-dopa in the brain?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C or ¹⁵N) to trace metabolic pathways in brain tissue. Combine with MALDI imaging mass spectrometry for spatial resolution of metabolite distribution. Correlate with behavioral assays (e.g., motor function tests in Parkinson’s disease models) to link biochemical outcomes to functional effects. Replicate in human-derived organoids to enhance clinical relevance .
Methodological Considerations
- Data Contradiction Analysis : Use iterative qualitative analysis (e.g., constant comparative method) to reconcile conflicting results. Document all procedural deviations and leverage open-access datasets for meta-analyses .
- Ethical Reporting : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Disclose limitations in compound stability and species-specific responses to guide replication efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
